![molecular formula C9H6Cl2N2O3 B3026664 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- CAS No. 1047629-15-1](/img/structure/B3026664.png)
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
Overview
Description
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, also known as 2-FCPC, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 263.59 g/mol and a melting point of 129-131°C. 2-FCPC has a wide range of applications in pharmaceuticals, biochemistry, and food science.
Scientific Research Applications
Aurora Kinase Inhibitor
The compound has been studied in the context of cancer treatment. It acts as an inhibitor of Aurora A, which is crucial in the progression of cancer. This suggests its potential utility in oncology research and therapy (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Crystal Structure Analysis
Research has focused on synthesizing and characterizing similar pyrazole derivatives. These studies involve nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction, contributing to the broader understanding of this compound's molecular structure and potential applications (Shen et al., 2012).
Molecular Docking Studies
Molecular docking studies of compounds structurally related to 2-Furancarboxylic acid have been conducted to predict binding interactions with target proteins like EGFR. This research is crucial in drug design and understanding how such compounds interact at the molecular level (Reddy et al., 2022).
Synthesis and Reactions of Related Compounds
There is significant interest in the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of related compounds. These studies are fundamental in organic chemistry and can lead to new pharmaceuticals and materials (Şener et al., 2002).
Catalytic Synthesis and ADMET Studies
Catalytic synthesis and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of novel chalcone derivatives structurally similar to 2-Furancarboxylic acid have been conducted. This research aids in understanding the pharmacokinetics and safety profile of potential drug candidates (Prabakaran et al., 2021).
Anti-Cancer Activity
Novel complexes based on derivatives of 2-Furancarboxylic acid have been synthesized and tested for anti-cancer activity. This research underscores the potential therapeutic applications of these compounds in oncology (Qiao et al., 2021).
properties
IUPAC Name |
5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O3/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLWXNHNAAQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157754 | |
Record name | 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1047629-15-1 | |
Record name | 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1047629-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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